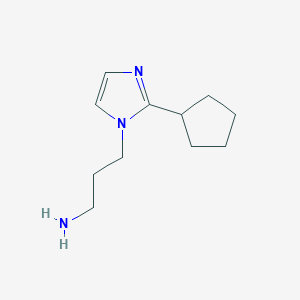

3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyclopentylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c12-6-3-8-14-9-7-13-11(14)10-4-1-2-5-10/h7,9-10H,1-6,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIRYABFQJUDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=CN2CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779798-30-9 | |

| Record name | 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with cyclopentanone. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature settings to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopentyl-1H-imidazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Biological Activities

Research indicates that compounds with imidazole moieties often exhibit a range of biological activities, including:

- Antimicrobial Activity: Imidazole derivatives have been studied for their ability to inhibit microbial growth. For instance, the imidazole ring can interact with microbial enzymes, disrupting metabolic pathways.

- Anticancer Properties: Some studies suggest that imidazole-containing compounds may induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Therapeutic Applications

The unique structure of 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine allows for several potential therapeutic applications:

-

Neurological Disorders:

- The compound may interact with neurotransmitter systems, suggesting potential use in treating conditions like anxiety or depression. Research into similar compounds has shown promise in modulating serotonin receptors.

-

Inflammatory Diseases:

- Given the role of imidazole derivatives in inflammation modulation, this compound could be investigated for its efficacy in treating inflammatory conditions.

-

Cardiovascular Health:

- Some studies have indicated that imidazole derivatives can influence vascular smooth muscle function, potentially leading to applications in cardiovascular therapy.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored a series of imidazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of imidazole derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against colorectal cancer cells. The study highlighted the importance of the imidazole moiety in mediating these effects, which could be relevant for this compound .

Table 1: Comparison of Biological Activities of Imidazole Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Inflammatory Modulation |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | Moderate |

| This compound | TBD | TBD | TBD |

Mechanism of Action

The mechanism of action of 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 2-cyclopentylimidazole with 3-chloropropylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to facilitate alkylation .

- Catalytic optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Purification : Employ column chromatography (e.g., ethyl acetate/methanol/NEt₃ mixtures) for isolation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopentyl and imidazole substituents (e.g., δ ~7.5 ppm for imidazole protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₉N₃, theoretical 193.29 g/mol) .

- X-ray crystallography : Use SHELXL for refinement if single crystals are obtained; validate bond lengths/angles against expected values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural validation?

- Methodology :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to confirm assignments .

- Complementary techniques : Use IR spectroscopy to identify amine N-H stretches (~3300 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

- Crystallographic backup : Prioritize X-ray diffraction for unambiguous confirmation of stereochemistry .

Q. What strategies are effective in optimizing the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks; analyze degradation via HPLC .

- Protective groups : Introduce tert-butyldimethylsilyl (TBS) groups to amine functionalities to enhance stability in acidic media .

- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon .

Q. How can computational methods predict the biological activity of this compound, and what target pathways are plausible?

- Methodology :

- Molecular docking : Screen against databases (e.g., PDB) for interactions with imidazole-recognizing targets (e.g., cytochrome P450 enzymes) .

- QSAR modeling : Correlate structural features (e.g., cyclopentyl hydrophobicity) with antibacterial or kinase inhibition activity .

- In vitro assays : Validate predictions using enzyme inhibition assays (e.g., nitroimidazole-resistant bacterial strains) .

Q. What experimental approaches address low yields in large-scale synthesis?

- Methodology :

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation of nitro intermediates to improve amine formation .

- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and scalability .

- Byproduct recycling : Use liquid-liquid extraction to recover unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.